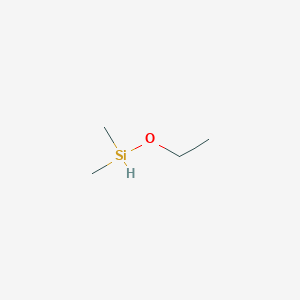
4-(N'-hydroxycarbamimidoyl)phenyl dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate is a chemical compound with the molecular formula C9H13N3O4S. It is known for its applications in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by its stability at room temperature and its solid physical state.
Métodos De Preparación
The synthesis of 4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate involves several steps. One common synthetic route includes the reaction of 4-aminobenzamidoxime with dimethyl sulfamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamate group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate is utilized in various scientific research applications:
Proteomics Research: It serves as a biochemical tool in proteomics research, aiding in protein expression and interaction studies due to its stability and molecular properties.
Drug Discovery: The compound is explored for its potential in drug discovery, particularly in the development of new therapeutic agents targeting specific biochemical pathways.
Catalysis: It is used in catalytic processes, where it acts as a catalyst or a catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate involves its interaction with specific molecular targets. Researchers have explored its role in increasing nitric oxide levels through the conversion of amidoximes and oximes. This process is catalyzed by enzymes that facilitate the release of nitric oxide, which has vasodilatory effects and impacts cardiovascular function. Additionally, the compound decreases arterial pressure and thrombi formation, contributing to its potential therapeutic applications.
Comparación Con Compuestos Similares
4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate can be compared with similar compounds such as:
4-(dimethylsulfamoyloxy)benzamidoxime: This compound shares a similar structure but differs in its specific functional groups and reactivity.
Sulfamic acid derivatives: These compounds have similar sulfamate groups but vary in their overall molecular structure and applications.
The uniqueness of 4-(N’-hydroxycarbamimidoyl)phenyl dimethylsulfamate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for targeted scientific research and applications.
Propiedades
IUPAC Name |
[4-(N'-hydroxycarbamimidoyl)phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVBVSASWXRFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B7724246.png)









![5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride](/img/structure/B7724308.png)

![N-[amino(sulfanyl)methylidene]carbamimidothioic acid](/img/structure/B7724332.png)

